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Introduction
Malate Dehydrogenase (MDH, EC 1.1.1.37) is a pivotal enzyme in cellular metabolism, most

notably for its role in the citric acid cycle where it catalyzes the reversible oxidation of L-malate

to oxaloacetate, coupled with the reduction of NAD+ to NADH.[1][2][3] This reaction is

fundamental to energy production and various metabolic pathways, including gluconeogenesis

and the malate-aspartate shuttle.[2][4] Understanding the kinetic properties of MDH with its

substrate, L-malic acid, is crucial for elucidating its regulatory mechanisms and for the

development of potential therapeutic agents targeting metabolic pathways. These application

notes provide a detailed overview and protocols for studying the kinetics of malate

dehydrogenase using L-malic acid as a substrate.

Principle of the Assay
The kinetic analysis of malate dehydrogenase is typically performed by monitoring the change

in absorbance resulting from the conversion of the cofactor NAD+ to NADH. The reaction is as

follows:

L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

The formation of NADH is directly proportional to the enzymatic activity and can be measured

spectrophotometrically, as NADH has a distinct absorbance maximum at 340 nm.[5][6] The
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equilibrium of this reaction favors the formation of L-malate.[5][6][7] To accurately measure the

forward reaction (L-malate oxidation), the product oxaloacetate can be removed. This is often

achieved by coupling the reaction with another enzyme, such as glutamate-oxaloacetate

transaminase (GOT), which converts oxaloacetate to L-aspartate.[5][6][8]

Alternatively, and more commonly for kinetic studies, the reverse reaction (oxaloacetate

reduction) is measured due to its thermodynamic favorability.[9] However, this document will

focus on protocols for the forward reaction, using L-malic acid as the varied substrate. The

initial velocity of the reaction is determined by measuring the rate of increase in absorbance at

340 nm.

Data Presentation: Kinetic Parameters of Malate
Dehydrogenase
The kinetic behavior of an enzyme is often described by the Michaelis-Menten constant (Km)

and the maximum reaction velocity (Vmax). Km represents the substrate concentration at

which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax

is the maximum rate of the reaction when the enzyme is saturated with the substrate. Below is

a summary of reported kinetic parameters for MDH from various sources.
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Enzyme
Source

Substrate Km (mM) Vmax Conditions Reference

Human

Breast Tissue

(Normal)

L-Malate 3.13 ± 0.4 75 ± 2.7 U/g

pH not

specified, 2.5

mM NAD+

[10]

Human

Breast Tissue

(Cancerous)

L-Malate 1.6 ± 0.2
78 ± 2.13

mU/g

pH not

specified, 2.5

mM NAD+

[10]

Human

Breast Tissue

(Normal)

NAD+ 0.43 ± 0.06
102 ± 4.4

mU/g

pH not

specified, 24

mM Malate

[10]

Human

Breast Tissue

(Cancerous)

NAD+ 0.93 ± 0.17
110 ± 3.32

mU/g

pH not

specified, 24

mM Malate

[10]

General

(unspecified

source)

L-Malate 2 Not Specified Not Specified [1]

Brucella

abortus

(recombinant)

Oxaloacetate 6.45 0.87 mM/min pH 6.0, 40°C [11]

Note: The reverse reaction (oxaloacetate to L-malate) is often studied. Data for the forward

reaction with L-malate as the substrate is presented where available.
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Caption: Reversible oxidation of L-Malate by Malate Dehydrogenase.
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1. Preparation

2. Assay Execution

3. Data Analysis
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Caption: Experimental workflow for MDH kinetic analysis.
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Experimental Protocols
A. Reagent Preparation

MDH Assay Buffer (100 mM Glycine-NaOH, pH 9.5-10.0):

Dissolve 0.75 g of glycine in 80 mL of ultrapure water.

Adjust the pH to 9.5 (or desired alkaline pH) with 1 M NaOH.[12] The optimal pH for the

forward reaction is alkaline.[1]

Bring the final volume to 100 mL with ultrapure water.

Store at 4°C. Allow to warm to room temperature before use.[13]

NAD+ Stock Solution (50 mM):

Dissolve the required amount of β-Nicotinamide Adenine Dinucleotide (NAD+) in ultrapure

water. For example, dissolve ~33 mg of NAD+ (FW ~663 g/mol ) in 1 mL of water.

Aliquot and store at -20°C.[13][14]

L-Malic Acid Substrate Stock Solution (1 M):

Dissolve 1.34 g of L-Malic Acid in 8 mL of ultrapure water.

Adjust the pH to ~7.0 with 1 M NaOH.

Bring the final volume to 10 mL.

Store at -20°C.

MDH Enzyme Solution:

Obtain purified Malate Dehydrogenase.

Immediately before use, dilute the enzyme to a working concentration (e.g., 0.2–0.5

units/mL) in cold MDH Assay Buffer.[15][16] Keep on ice during use.[13][14] The optimal
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enzyme concentration should be determined empirically to yield a linear reaction rate for

the desired time course.

B. Protocol for Determining Km and Vmax for L-Malic Acid

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer assay.

Volumes can be scaled down for a 96-well plate format.

Prepare Substrate Dilutions: Prepare a series of L-Malic Acid dilutions from the 1 M stock

solution. For example, to achieve final concentrations of 0.25, 0.5, 1, 2, 5, 10, 20, and 30 mM

in the final 1 mL reaction, you will need to add 0.25, 0.5, 1, 2, 5, 10, 20, and 30 µL of the 1 M

stock, respectively.

Set up the Spectrophotometer:

Set the wavelength to 340 nm.[5]

Set the temperature to the desired value (e.g., 25°C or 37°C).[14][15]

Set the instrument to kinetic mode to record absorbance over time (e.g., every 15 seconds

for 5 minutes).

Prepare the Reaction Mixture:

For each L-Malic Acid concentration, prepare a reaction mixture in a 1 mL cuvette. A

blank reaction without the enzyme should be prepared for background subtraction.

Reaction Cocktail Table:
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Component Volume for 1 Reaction (µL) Final Concentration

MDH Assay Buffer (pH 9.5) Varies (to 1000 µL) 100 mM

NAD+ Stock (50 mM) 50 µL 2.5 mM

L-Malic Acid (1 M Stock) X µL (e.g., 0.25 - 30 µL) 0.25 - 30 mM

Ultrapure Water Varies -

Total Volume (pre-enzyme) (1000 - Y) µL -

MDH Enzyme Solution Y µL (e.g., 10-20 µL) Varies (e.g., 0.02 units)

Final Volume 1000 µL -

Assay Execution:

1. Add the Assay Buffer, NAD+ solution, L-Malic Acid dilution, and water to the cuvette. Mix

by inverting.

2. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5

minutes.[15]

3. Start the kinetic measurement and record a baseline for ~30 seconds.

4. Initiate the reaction by adding the pre-determined volume (Y µL) of the MDH enzyme

solution.

5. Quickly mix the contents by inverting with parafilm or using a pipette, and immediately

return the cuvette to the spectrophotometer.

6. Record the increase in absorbance at 340 nm for 3-5 minutes.[15] Ensure the initial rate is

linear.

C. Data Analysis

Calculate Initial Velocity (V₀):
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Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion

of the kinetic trace.

Calculate the velocity (V₀) in µmol/min/mL using the Beer-Lambert law: V₀ (µmol/min/mL)

= (ΔA₃₄₀/min) / (ε * l)

ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹.

l: Path length of the cuvette (typically 1 cm).

Determine Km and Vmax:

Plot the calculated initial velocities (V₀) against the corresponding L-Malic Acid
concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,

GraphPad Prism) to determine Km and Vmax.

Alternatively, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) and use linear

regression to find the intercepts, from which Km and Vmax can be calculated.

Factors Influencing MDH Kinetics
pH: The optimal pH for the oxidation of L-malate is alkaline (typically pH 9.5-10.0), while the

reverse reaction (reduction of oxaloacetate) is favored at a more neutral pH (~7.5).[1][12]

Temperature: MDH activity is temperature-dependent, with an optimal range often cited

between 30-40°C.[12][17] Thermal stability can vary between isozymes.[12]

Substrate Inhibition: High concentrations of oxaloacetate and NADH can inhibit MDH activity.

[2] Some studies also report inhibition by high concentrations of L-malate.[2][18]

Allosteric Regulation: Citrate can act as both an activator and an inhibitor of MDH,

depending on the concentrations of substrates and cofactors.[1][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142052#l-malic-acid-as-a-substrate-for-malate-
dehydrogenase-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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